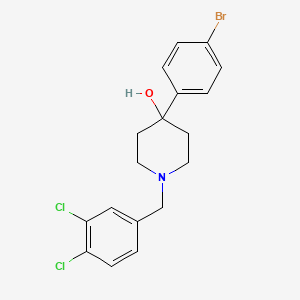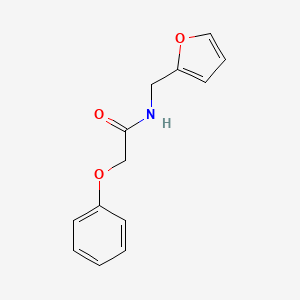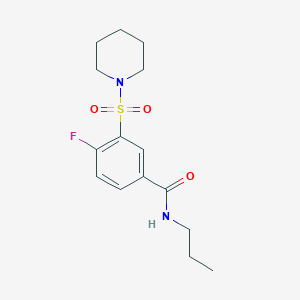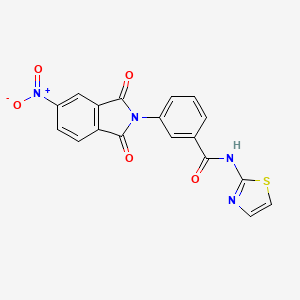
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol, also known as JZL184, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects.
Mécanisme D'action
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol is a selective inhibitor of the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. Inhibition of MAGL leads to increased levels of 2-AG, which has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. The mechanism of action of this compound involves covalent binding to the active site of MAGL, which leads to irreversible inhibition of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, pain, anxiety, and seizures. In addition, this compound has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function. This compound has also been shown to have potential applications in the treatment of addiction, obesity, and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol is its selectivity for MAGL, which allows for the specific inhibition of this enzyme without affecting other enzymes or pathways. In addition, this compound has been shown to have good pharmacokinetic properties, with a half-life of approximately 2 hours in rats. However, one limitation of this compound is its irreversible inhibition of MAGL, which may limit its potential therapeutic applications.
Orientations Futures
There are a number of potential future directions for research on 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol. One area of interest is the development of more selective inhibitors of MAGL, which may have fewer off-target effects and greater therapeutic potential. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of addiction, obesity, and metabolic disorders. Finally, studies on the pharmacokinetics and toxicology of this compound are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol was first synthesized in 2008 by Long et al. The synthesis involves a multistep process starting from commercially available starting materials. The key step involves the reaction of 4-bromoacetophenone with 3,4-dichlorobenzylamine to form the intermediate 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)piperidine. This intermediate is then reacted with hydroxylamine to form the final product, this compound.
Applications De Recherche Scientifique
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects in animal models. In addition, this compound has been shown to have potential applications in the treatment of addiction, obesity, and metabolic disorders.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-[(3,4-dichlorophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrCl2NO/c19-15-4-2-14(3-5-15)18(23)7-9-22(10-8-18)12-13-1-6-16(20)17(21)11-13/h1-6,11,23H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJBOCRMGSCICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]methyl}phenol](/img/structure/B5024772.png)

![2-(2-hydroxy-3-methylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5024809.png)
![N-1,3-thiazol-2-yl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5024817.png)
![sec-butyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5024819.png)

![N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5024834.png)
![1-(4-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5024838.png)

![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5024866.png)

![3-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5024875.png)
![1-ethyl-4-[3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B5024882.png)